molecular formula C14H16N4O3 B2380637 N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448047-87-7

N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2380637
CAS No.: 1448047-87-7
M. Wt: 288.307
InChI Key: HNQQDAFYNJKJLZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an antitumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-amine

  • N-(2-(2-oxoindolin-4-yl)ethyl)-N-ethylpropan-1-amine

  • N-(2-(2-oxoindolin-4-yl)ethyl)-N-butylpropan-1-amine

Uniqueness: N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide stands out due to its specific structural features and reactivity. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-11-4-3-10(7-9(11)8-12(17)19)16-14(21)18-6-5-15-13(18)20/h3-4,7H,2,5-6,8H2,1H3,(H,15,20)(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQQDAFYNJKJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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